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Compound of Interest

Compound Name: 4-Formyl-N-isopropylbenzamide

Cat. No.: B111667

Introduction

4-Formyl-N-isopropylbenzamide is a versatile bifunctional organic compound that holds
significant potential in medicinal chemistry and drug development. Its structure incorporates
both an aldehyde and an amide functional group, making it a valuable building block for the
synthesis of more complex molecules. The aldehyde moiety can serve as a reactive handle for
various chemical transformations, such as reductive amination or the formation of Schiff bases,
while the N-isopropylbenzamide core is a feature found in some biologically active compounds.
Notably, 4-Formyl-N-isopropylbenzamide has been identified as a metabolite of the anti-
neoplastic agent procarbazine, highlighting its relevance in pharmacological studies.

This comprehensive guide provides detailed experimental protocols for the synthesis,
purification, and characterization of 4-Formyl-N-isopropylbenzamide, designed for
researchers, scientists, and professionals in the field of drug development. The methodologies
presented are grounded in established chemical principles to ensure reproducibility and high-
quality outcomes.

Physicochemical Properties

A summary of the key physicochemical properties of 4-Formyl-N-isopropylbenzamide is
provided in the table below.
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Property Value Reference
CAS Number 13255-50-0

Molecular Formula C11H13NO2

Molecular Weight 191.23 g/mol

Appearance Solid

Melting Point 121-123°C

Boiling Point (Predicted) 367.8£25.0 °C

Solubilit Slightly soluble in Chloroform
olubili
Y and Methanol

Experimental Protocols
I. Synthesis of 4-Formyl-N-isopropylbenzamide

The synthesis of 4-Formyl-N-isopropylbenzamide is most reliably achieved through a two-
step process involving the activation of the carboxylic acid of 4-formylbenzoic acid, followed by
an amidation reaction with isopropylamine. The conversion of the carboxylic acid to an acyl
chloride is a common and effective activation strategy that facilitates the subsequent
nucleophilic attack by the amine.

Workflow Diagram:
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Caption: Synthetic workflow for 4-Formyl-N-isopropylbenzamide.
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Materials and Reagents:

Molecular Weight ( Quantity (per 10
Reagent Formula

g/mol ) mmol scale)
. . 1.50 g (10 mmol, 1.0
4-Formylbenzoic acid CsHeOs3 150.13 )
€q
) ) 1.43 mL (20 mmol, 2.0
Thionyl chloride SOCI2 118.97
eq)
) 1.28 mL (15 mmol, 1.5
Isopropylamine CsHoN 59.11
eq)
Anhydrous Toluene C7Hs - ~20 mL
Anhydrous
Dichloromethane CH2Cl2 - ~30 mL
(DCM)
Saturated Sodium
) ] NaHCO:s (aq) - As needed
Bicarbonate Solution
Brine (Saturated NacCl
) NacCl (aq) - As needed
solution)
Anhydrous
MgSOa4 - As needed

Magnesium Sulfate

Step-by-Step Protocol:
Step 1: Formation of 4-Formylbenzoyl Chloride

e To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux
condenser, add 4-formylbenzoic acid (1.50 g, 10 mmol).

e Add anhydrous toluene (~20 mL) to the flask.

o Carefully add thionyl chloride (1.43 mL, 20 mmol) to the suspension at room temperature
under a nitrogen atmosphere.
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o Causality: Thionyl chloride is a highly effective reagent for converting carboxylic acids to
acyl chlorides. The reaction produces gaseous byproducts (SOz and HCI), which drive the
reaction to completion.

e Heat the reaction mixture to reflux (approximately 110°C) and maintain for 2-3 hours. The
reaction progress can be monitored by the cessation of gas evolution.

 After the reaction is complete, allow the mixture to cool to room temperature.

e Remove the excess thionyl chloride and toluene under reduced pressure using a rotary
evaporator. The resulting crude 4-formylbenzoyl chloride is a yellowish oil or solid and can be
used in the next step without further purification.

Step 2: Amidation with Isopropylamine

e In a separate 100 mL round-bottom flask, dissolve isopropylamine (1.28 mL, 15 mmol) in
anhydrous dichloromethane (DCM, ~20 mL) under a nitrogen atmosphere.

e Cool the amine solution to 0°C in an ice bath.
» Dissolve the crude 4-formylbenzoyl chloride from Step 1 in anhydrous DCM (~10 mL).

» Slowly add the solution of 4-formylbenzoyl chloride to the cooled amine solution dropwise
with constant stirring. An exothermic reaction is expected, and a precipitate
(isopropylammonium chloride) may form. Maintain the temperature at 0°C during the
addition.

o Causality: The acyl chloride is highly electrophilic and readily reacts with the nucleophilic
amine. The reaction is performed at low temperature to control the exothermicity and
minimize side reactions.

 After the addition is complete, remove the ice bath and allow the reaction mixture to warm to
room temperature. Stir for an additional 2-4 hours.

e Monitor the reaction progress using thin-layer chromatography (TLC).

Work-up and Purification:
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o Transfer the reaction mixture to a separatory funnel.

e Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 20 mL)
and brine (20 mL).

o Causality: The bicarbonate wash neutralizes any remaining acidic byproducts, and the
brine wash helps to remove water from the organic layer.

e Dry the organic layer over anhydrous magnesium sulfate (MgSOa), filter, and concentrate
under reduced pressure to obtain the crude product.

e The crude 4-Formyl-N-isopropylbenzamide can be purified by recrystallization from a
suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica

gel.

Il. Characterization of 4-Formyl-N-isopropylbenzamide

Accurate characterization of the final product is crucial to confirm its identity and purity. The
following are standard analytical techniques and expected results for 4-Formyl-N-
isopropylbenzamide.

Workflow Diagram:

( )
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Caption: Characterization workflow for 4-Formyl-N-isopropylbenzamide.

Expected Analytical Data:

Technique Expected Observations

5~10.1 (s, 1H, -CHO), ~8.0-7.8 (m, 4H, Ar-H),
1H NMR (CDCls, 400 MHz) ~6.2 (br s, 1H, -NH), ~4.3 (septet, 1H, -
CH(CHs)2), ~1.3 (d, 6H, -CH(CHs)2)

8 ~192 (-CHO), ~166 (-C=0 amide), ~140-127

13 |3
C NMR (CDCls, 100 MHz) (Ar-C), ~42 (-CH(CHs)z2), ~23 (-CH(CHs)z2)

v ~3300 cm~* (N-H stretch), ~1700 cm~t (C=0
IR (KBr) stretch, aldehyde), ~1640 cm~1 (C=0 stretch,
amide 1), ~1540 cm~* (N-H bend, amide II)

m/z 191 [M]*, with characteristic fragmentation
Mass Spectrometry (GC-MS)
patterns.

Detailed Protocols for Characterization:

e Nuclear Magnetic Resonance (NMR) Spectroscopy:

[e]

Dissolve 5-10 mg of the purified product in approximately 0.7 mL of deuterated chloroform
(CDCI5).

Transfer the solution to an NMR tube.

[¢]

[e]

Acquire *H and 3C NMR spectra on a 400 MHz (or higher) spectrometer.

o

Process the data and compare the chemical shifts, multiplicities, and integration values
with the expected data.

e Infrared (IR) Spectroscopy:

o Prepare a KBr pellet by mixing a small amount of the purified product with dry KBr powder
and pressing it into a thin disk.
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o Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR)
accessory.

o Record the IR spectrum over the range of 4000-400 cm~2.

o ldentify the characteristic absorption bands for the functional groups present in the
molecule.

e Mass Spectrometry (MS):

o Prepare a dilute solution of the purified product in a suitable volatile solvent (e.g.,
methanol or dichloromethane).

o Analyze the sample using a Gas Chromatography-Mass Spectrometry (GC-MS) system
with an electron ionization (EI) source.

o Identify the molecular ion peak and analyze the fragmentation pattern to confirm the
structure.

Safety Precautions

e Thionyl chloride is corrosive and reacts violently with water. Handle it in a well-ventilated
fume hood and wear appropriate personal protective equipment (PPE), including gloves,
safety glasses, and a lab coat.

 Isopropylamine is a flammable and corrosive liquid. Handle it in a fume hood and avoid
contact with skin and eyes.

e Dichloromethane is a volatile solvent and a suspected carcinogen. Use it in a well-ventilated
area and wear appropriate PPE.

e Always consult the Safety Data Sheet (SDS) for each reagent before use.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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